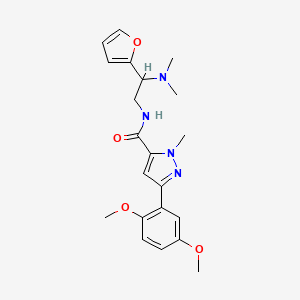
1,3-Diethyl-2-iodobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Diethyl-2-iodobenzene: is an organic compound with the molecular formula C10H13I . It consists of a benzene ring substituted with two ethyl groups at the 1 and 3 positions and an iodine atom at the 2 position. This compound is part of the iodobenzene family, which is known for its applications in organic synthesis and as intermediates in various chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions:
1,3-Diethyl-2-iodobenzene can be synthesized through several methods. One common approach involves the iodination of 1,3-diethylbenzene. This process typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide to introduce the iodine atom into the benzene ring .
Industrial Production Methods:
In an industrial setting, the synthesis of this compound may involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The reaction is usually carried out in a solvent such as acetic acid or dichloromethane, with careful monitoring of temperature and reaction time to optimize the production process .
化学反应分析
Types of Reactions:
1,3-Diethyl-2-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in this compound can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: This compound can participate in coupling reactions such as the Sonogashira coupling, Heck reaction, and Suzuki coupling.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium amide in liquid ammonia or potassium tert-butoxide in tert-butyl alcohol.
Coupling Reactions: Palladium or copper catalysts, often in the presence of bases such as potassium carbonate or cesium carbonate.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, such as amines, alcohols, or thiols.
Coupling Reactions: Formation of biaryl compounds, alkynes, or alkenes depending on the specific coupling reaction employed.
科学研究应用
1,3-Diethyl-2-iodobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Material Science: This compound is used in the preparation of advanced materials, including polymers and liquid crystals.
Medicinal Chemistry: It is employed in the development of novel therapeutic agents, especially in the design of molecules with potential anticancer or antimicrobial properties.
作用机制
The mechanism of action of 1,3-diethyl-2-iodobenzene in chemical reactions involves the activation of the carbon-iodine bond. This bond is relatively weak compared to other carbon-halogen bonds, making it more reactive in substitution and coupling reactions. The iodine atom acts as a leaving group, allowing nucleophiles or coupling partners to attack the benzene ring and form new bonds .
相似化合物的比较
Iodobenzene: A simpler compound with a single iodine atom attached to a benzene ring.
1,3-Diethylbenzene: Lacks the iodine atom, making it less reactive in substitution and coupling reactions.
2-Iodo-1,3-dimethylbenzene: Similar in structure but with methyl groups instead of ethyl groups, leading to differences in steric effects and reactivity.
Uniqueness:
1,3-Diethyl-2-iodobenzene is unique due to the presence of both ethyl groups and an iodine atom, which influence its reactivity and steric properties. The ethyl groups provide steric hindrance, affecting the compound’s behavior in various chemical reactions, while the iodine atom enhances its reactivity in substitution and coupling reactions .
属性
IUPAC Name |
1,3-diethyl-2-iodobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13I/c1-3-8-6-5-7-9(4-2)10(8)11/h5-7H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFIQNFCPBTUGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92015-10-6 |
Source


|
| Record name | 1,3-diethyl-2-iodobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-acetylpiperazin-1-yl)-N-[(4-hydroxyoxan-4-yl)methyl]-2-oxoacetamide](/img/structure/B2657506.png)
![2-[Methyl(2-phenylethyl)amino]acetic acid hydrochloride](/img/structure/B2657507.png)
![2-{2-[(2-Phenylethyl)amino]ethoxy}ethan-1-ol](/img/structure/B2657508.png)
![2-(4-ethoxyphenyl)-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}acetamide](/img/structure/B2657511.png)

![3-[3-(Trifluoromethyl)benzyl]-2,4-pentanedione](/img/structure/B2657517.png)



![N-(1,3-benzodioxol-5-yl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide](/img/structure/B2657522.png)

![N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]-3,5-dimethoxybenzamide](/img/structure/B2657527.png)
